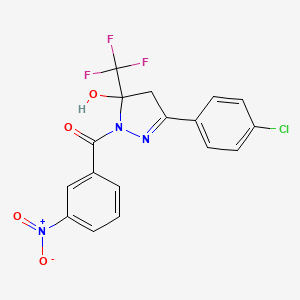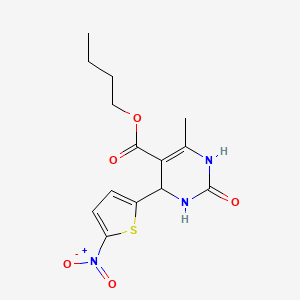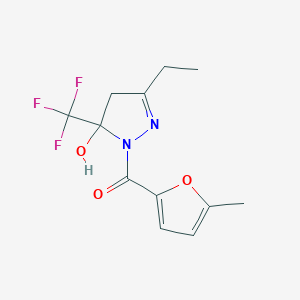
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as DMPHE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the family of ethylenediamine derivatives. DMPHE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research and development.
Applications De Recherche Scientifique
DMPHE has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. DMPHE has also been investigated for its potential use in cancer treatment. Studies have shown that DMPHE can inhibit the growth of cancer cells by inducing apoptosis. Furthermore, DMPHE has been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Mécanisme D'action
The mechanism of action of DMPHE is not fully understood. However, it is believed that DMPHE exerts its effects by modulating the activity of certain receptors in the body. DMPHE has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By binding to this receptor, DMPHE can increase the inhibitory effects of GABA, resulting in a reduction in neuronal excitability. This mechanism of action is believed to underlie the anticonvulsant and analgesic effects of DMPHE.
Biochemical and Physiological Effects
DMPHE has been found to exhibit various biochemical and physiological effects. Studies have shown that DMPHE can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPHE has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Furthermore, DMPHE has been found to exhibit neuroprotective effects, which can help to prevent neuronal damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
DMPHE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, DMPHE has been found to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of DMPHE in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Furthermore, DMPHE has been found to exhibit some variability in its effects, which can make it challenging to reproduce results across different studies.
Orientations Futures
There are several future directions for research on DMPHE. One area of interest is the development of more potent and selective analogs of DMPHE. These compounds may have improved efficacy and fewer side effects compared to DMPHE. Another area of interest is the investigation of the potential use of DMPHE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of DMPHE and its effects on various biological systems.
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-5-11(6-9(8)2)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNHZHGJHYQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-ethoxy-3-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983721.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983735.png)
![{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1-piperazinyl}acetonitrile dihydrochloride](/img/structure/B3983742.png)




![3-(4-methylphenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983761.png)
![1-ethyl-2-methyl-3-phenyl-1H-naphtho[1,2-d]imidazol-3-ium iodide](/img/structure/B3983766.png)
![2-methoxyethyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983770.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B3983774.png)

